2-tert-Butyl-4,6-dimethylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic substances. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with tert-butyl hydroperoxide in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrimidine ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one, while reduction can produce 2-(tert-Butyl)-4,6-dimethylpyrimidine. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and activity.
Comparison with Similar Compounds
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds, such as:
2,4,6-Trimethylpyrimidine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(tert-Butyl)-4,6-dimethylpyrimidine:
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and biological activity.
Properties
CAS No. |
88070-34-2 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C10H16N2O/c1-6-8(13)7(2)12-9(11-6)10(3,4)5/h13H,1-5H3 |
InChI Key |
BOPOKKQMLAGHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.